molecular formula C16H20N6O B12092533 4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile

4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile

Cat. No.: B12092533
M. Wt: 312.37 g/mol
InChI Key: YYMGYZDHOQYMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile is a complex organic compound known for its significant role in medicinal chemistry. This compound is particularly noted for its potential as a kinase inhibitor, making it a valuable candidate in the development of therapeutic agents for various diseases, including cancer and autoimmune disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile involves multiple steps. One of the improved processes for its preparation includes the following steps :

    Starting Materials: The synthesis begins with the preparation of key intermediates, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

    Reaction Conditions: The intermediates undergo a series of reactions, including condensation, cyclization, and substitution reactions, under controlled conditions. For instance, the condensation reaction may involve the use of dimethylformamide (DMF) and dimethylacetamide (DMA) at elevated temperatures.

    Final Steps: The final product is obtained through purification processes such as crystallization and chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrrolo[2,3-d]pyrimidine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of protein kinases, such as Janus Kinase 3 (JAK3). By blocking the activity of these kinases, it interferes with the signaling pathways that regulate immune responses and cell proliferation. This inhibition leads to reduced inflammation and immune suppression, making it useful in treating autoimmune diseases and certain cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile apart is its specific inhibition profile and the ability to target multiple kinases simultaneously. This multi-targeted approach enhances its therapeutic potential and efficacy in treating complex diseases .

Properties

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

IUPAC Name

2-isocyano-1-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]ethanone

InChI

InChI=1S/C16H20N6O/c1-11-5-7-22(14(23)8-17-2)9-13(11)21(3)16-12-4-6-18-15(12)19-10-20-16/h4,6,10-11,13H,5,7-9H2,1,3H3,(H,18,19,20)

InChI Key

YYMGYZDHOQYMFO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)C[N+]#[C-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.